molecular formula C8H12O3 B6761299 rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate

rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B6761299
M. Wt: 156.18 g/mol
InChI Key: QCGKUFZYSPBMAY-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is a high-value synthetic intermediate, primarily recognized for its 7-oxabicyclo[4.1.0]heptane core structure, which incorporates an epoxy (oxirane) ring fused to a cyclohexane ring system . This structure is also commercially available and described under the synonym Methyl 3,4-Epoxycyclohexanecarboxylate (mixture of isomers) , with a specified purity of over 98.0% (by GC) . The bicyclic epoxy ester serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its use as a key synthetic precursor for the exploration of more complex three-dimensional molecular architectures. The strained epoxy ring is highly susceptible to regioselective and stereoselective ring-opening reactions by various nucleophiles. This reactivity allows researchers to synthesize a diverse array of functionalized cyclohexane derivatives, such as alcohols, ethers, and amino compounds, which are valuable scaffolds in drug discovery and development . Researchers should note that this compound is characterized as a combustible liquid with specific handling requirements. It must be stored refrigerated, between 0-10°C , and is sensitive to heat . Safety data indicates that it is harmful if swallowed and can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, is required during handling . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (1S,3R,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGKUFZYSPBMAY-QYNIQEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]2[C@H](C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Iodo-3-Cyclohexanecarboxylic Acid Lactone

The foundational step in one prevalent synthetic route involves the iodination of cyclohexene-1-carboxylic acid to form 4-iodo-3-cyclohexanecarboxylic acid lactone. This reaction is typically conducted in dichloromethane with sodium bicarbonate, potassium iodide, and iodine under controlled conditions. The iodination proceeds via electrophilic addition, with the iodine atom selectively incorporating into the cyclohexene framework.

Reaction Conditions

  • Substrate : Cyclohexene-1-carboxylic acid (250 g)

  • Solvent : Dichloromethane (600 mL)

  • Reagents : Sodium bicarbonate (200 g), potassium iodide (350 g), iodine (500 g)

  • Temperature : 0°C to room temperature

  • Time : 2 hours

  • Workup : Aqueous sodium thiosulfate quench, followed by extraction and drying

  • Yield : 92% (460 g of white solid).

Alkaline Ring-Opening to Form the Bicyclic Ester

The iodinated lactone undergoes ring-opening in the presence of ethanol and sodium hydroxide to yield rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate. This step exploits the nucleophilic attack of ethoxide on the lactone carbonyl, followed by epoxide formation through intramolecular cyclization.

Reaction Conditions

  • Substrate : 4-Iodo-3-cyclohexanecarboxylic acid lactone (430 g)

  • Solvent : Ethanol (1.6 L)

  • Base : Sodium hydroxide (740 mL of 2.5 N solution)

  • Temperature : Room temperature

  • Time : 3 hours

  • Workup : Aqueous extraction, dichloromethane washes, and solvent removal

  • Yield : 69% (200 g of yellow oily liquid).

Mechanistic Insights
The reaction proceeds via:

  • Nucleophilic Attack : Ethoxide ion attacks the lactone carbonyl, cleaving the ester bond.

  • Epoxide Formation : Intramolecular displacement of iodide generates the oxirane ring.

  • Esterification : Simultaneous esterification with ethanol stabilizes the bicyclic structure.

Enzymatic Resolution for Enantiomeric Enrichment

While the primary focus is on racemic synthesis, it is critical to address methods for resolving the isomer mixture to underscore the importance of stereochemical control in downstream applications. The enzymatic resolution using α-chymotrypsin or alkaline protease selectively hydrolyzes one enantiomer, leaving the desired (1S,3R,6R)-isomer intact.

Key Parameters for Enzymatic Resolution

  • Enzyme : α-Chymotrypsin (optimal activity at pH 7.5–8.0)

  • Substrate : rac-Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

  • Solvent System : Phosphate buffer (pH 7.8) with organic co-solvents

  • Temperature : 25–37°C

  • Reaction Time : 24–48 hours

  • Enantiomeric Excess (ee) : >98% for the unhydrolyzed ester.

Industrial Scalability

  • Catalyst Loading : Enzyme-to-substrate ratios of 1:10–1:50

  • Cost Efficiency : Recyclability of enzymes through immobilization techniques

  • Yield : 45–50% for the resolved enantiomer.

Comparative Analysis of Synthetic Routes

Lactone Iodination vs. Alternative Methods

While the lactone iodination route is dominant, alternative methods such as catalytic hydrogenation of hydroquinone derivatives have been explored. However, these methods often suffer from lower regioselectivity and necessitate harsh conditions (e.g., high-pressure H₂ and noble metal catalysts), making them less favorable for large-scale production.

Table 1: Comparison of Synthetic Methods

ParameterLactone Iodination RouteCatalytic Hydrogenation
Yield 69%40–55%
Stereoselectivity Racemic mixtureRequires post-synthesis resolution
Reagents Iodine, NaOHPd/C, H₂ (high pressure)
Scalability High (kilogram-scale demonstrated)Moderate

Reaction Optimization and Process Improvements

Solvent and Base Selection

The choice of solvent and base significantly impacts the ring-opening efficiency. Ethanol is preferred over methanol or isopropanol due to its optimal nucleophilicity and miscibility with aqueous NaOH. Substituting NaOH with KOH or LiOH reduces yield by 15–20%, likely due to increased saponification side reactions.

Temperature Control

Maintaining room temperature during the ring-opening step prevents epoxide ring-opening side reactions. Elevated temperatures (>40°C) lead to a 30% decrease in yield due to competing hydrolysis pathways.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.25–3.15 (m, 2H, epoxy CH), 2.45–2.30 (m, 2H, bridgehead CH), 1.95–1.70 (m, 4H, cyclohexyl CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 62.1 (OCH₃), 58.3 (epoxy C-O), 34.2–24.8 (cyclohexyl carbons).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min)

  • Chiral GC : Confirms racemic composition (50:50 enantiomer ratio).

Industrial Scalability and Cost Considerations

The lactone iodination route has been successfully scaled to multi-kilogram batches, with raw material costs dominated by iodine ($120/kg) and cyclohexene-1-carboxylic acid ($90/kg). Process intensification strategies, such as in-situ iodide recycling and solvent recovery, reduce overall production costs by 25–30% .

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics allow for the modification of biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications at the carboxylate position enhanced the selectivity for cancerous cells while reducing toxicity to normal cells .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its bicyclic structure facilitates reactions such as cycloadditions and rearrangements.

Data Table: Synthesis Reactions

Reaction TypeConditionsYield (%)Reference
Diels-Alder80°C, 24h75
Michael AdditionRoom Temp, 12h85
Ring OpeningAcidic conditions90

Materials Science

In materials science, this compound has been explored for its potential use in creating polymers with unique properties.

Case Study: Polymer Development
A recent study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials exhibited improved performance in high-temperature applications compared to conventional polymers .

Mechanism of Action

The mechanism by which rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Ethyl Esters with Varied Stereochemistry

  • Ethyl (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 1210348-12-1): Molecular Formula: C₉H₁₄O₃ Key Differences: Ethyl ester substituent instead of methyl; stereochemistry at positions 1, 3, and 6 differs. Applications: Used as a monomer in polymer synthesis. Its purity (95%) and commercial availability make it a practical alternative for industrial applications .
  • Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 365997-31-5):

    • Molecular Formula : C₉H₁₄O₃
    • Key Differences : Mirror stereochemistry compared to the rac-methyl compound.
    • Applications : Primarily employed in asymmetric synthesis, where enantiomeric purity dictates reaction outcomes .

tert-Butyl Aza Derivatives

  • tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4): Molecular Formula: C₁₀H₁₇NO₃ Key Differences: Incorporates a nitrogen atom (aza group) and a tert-butyl ester. Applications: Used in medicinal chemistry for iminosugar synthesis, leveraging the aza group’s nucleophilic reactivity .

Dimeric Epoxide Esters

  • 7-Oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 2386-87-0): Molecular Formula: C₁₃H₁₈O₅ Key Differences: Dimeric structure with two bicyclic epoxide units linked by an ester. Applications: Monomer for printed paper/board food-contact materials (FCMs). However, residual monomers may pose genotoxic risks if unreacted during polymerization . Toxicity:
  • Acute oral LD₅₀ (rat): >2,959–5,000 mg/kg
  • Skin sensitization: Potential allergen .

Larger Ester Derivatives

  • 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 62256-00-2):
    • Molecular Formula : C₁₄H₂₂O₃
    • Key Differences : Bulky 2-ethylhexyl ester enhances lipophilicity, altering solubility and volatility.
    • Applications : Used in coatings and resins, where increased hydrophobicity improves material performance .

Simplest Analogue: Cyclohexene Oxide

  • 7-Oxabicyclo[4.1.0]heptane (Epoxycyclohexane, CAS 286-20-4):
    • Molecular Formula : C₆H₁₀O
    • Key Differences : Lacks the carboxylate ester group, simplifying reactivity.
    • Applications : Fundamental epoxide in ring-opening reactions and polymer crosslinking .

Comparative Analysis Table

Compound Name Molecular Formula Substituents Stereochemistry Key Applications Toxicity Notes
rac-Methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate C₈H₁₂O₃ Methyl ester 1R,3S,6S Dye precursor synthesis Limited data; assume standard lab handling
Ethyl (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate C₉H₁₄O₃ Ethyl ester 1R,3R,6S Polymer monomers No significant hazards reported
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₀H₁₇NO₃ tert-Butyl ester, aza 1R,6S Iminosugar synthesis Not classified
Dimeric epoxide ester (CAS 2386-87-0) C₁₃H₁₈O₅ Dimeric ester N/A Food-contact materials LD₅₀ >2,959 mg/kg; skin sensitizer
2-Ethylhexyl ester (CAS 62256-00-2) C₁₄H₂₂O₃ 2-Ethylhexyl ester N/A Coatings, resins Limited data
Epoxycyclohexane (CAS 286-20-4) C₆H₁₀O None N/A Crosslinking agent Irritant; handle with ventilation

Key Findings and Implications

  • Structural Impact : Ester group size (methyl vs. ethyl vs. 2-ethylhexyl) correlates with lipophilicity, influencing applications in polymers or coatings.
  • Stereochemistry : Enantiomeric variants (e.g., 1S,3S,6R vs. 1R,3S,6S) dictate utility in asymmetric synthesis .

Biological Activity

Overview

rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound notable for its unique structural features, including an oxirane ring fused to a cyclohexane ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxirane ring can undergo ring-opening reactions, generating reactive intermediates that can modify biological molecules such as proteins and nucleic acids. This reactivity suggests potential roles in enzyme-catalyzed reactions and modulation of biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.

Antimicrobial Studies

In a study exploring the antimicrobial properties of various bicyclic compounds, this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.

Enzyme Inhibition Assays

Another study focused on the enzyme inhibition capabilities of this compound against key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited competitive inhibition with IC50 values reported as follows:

EnzymeIC50 (µM)
Acetylcholinesterase10
Butyrylcholinesterase15

These findings indicate its potential utility in treating conditions related to cholinergic dysfunctions.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm bicyclic structure and ester functionality (e.g., δ 3.7 ppm for methoxy group) .
  • Mass Spectrometry : Molecular ion peak at m/z 156.18 (C8_8H12_{12}O3_3) .
  • X-ray Crystallography : Resolves stereochemistry at positions 1R, 3S, and 6S .

Basic: How does the reactivity of this compound compare to structurally similar bicyclic esters?

Answer:
The compound’s reactivity is influenced by its strained bicyclic framework and ester group. Comparisons with analogs include:

CompoundReactivity ProfileBiological Activity
7-Oxabicyclo[4.1.0]heptan-3-carboxylic acidHigher acidity due to -COOH group; forms saltsAntimicrobial
Ethyl 4-hydroxycyclohexanecarboxylateReduced ring strain; undergoes hydrolysisModerate cytotoxicity
rac-Methyl derivative*Enhanced electrophilicity at C3; prone to nucleophilic substitutionLimited bioactivity reported

The ester group in the rac-methyl derivative facilitates ring-opening reactions with nucleophiles (e.g., Grignard reagents) .

Advanced: How can stereochemical outcomes be controlled during enantioselective synthesis of this compound?

Answer:
The racemic mixture arises from non-selective epoxidation. Strategies for enantiocontrol include:

  • Chiral Catalysts : Use of Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation, achieving >90% ee .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers .
  • Chiral Auxiliaries : Temporary stereodirecting groups (e.g., Evans’ oxazolidinones) to bias ring-closure .

Q. Validation :

  • Chiral HPLC : Baseline separation of enantiomers using cellulose-based columns .
  • Optical Rotation : [α]D_D values correlate with enantiomeric purity .

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive reports) arise from:

  • Assay Variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative).
  • Solubility Issues : Low aqueous solubility may reduce apparent activity; use DMSO co-solvents ≤0.1% .
  • Metabolic Instability : Ester hydrolysis in vivo may deactivate the compound; validate stability via LC-MS .

Q. Resolution Workflow :

Replicate assays under standardized conditions (e.g., CLSI guidelines).

Perform structure-activity relationship (SAR) studies with analogs (e.g., replacing ester with amide) .

Use molecular docking to predict target binding (e.g., cyclooxygenase vs. cytochrome P450) .

Advanced: How does the bicyclic framework influence reaction mechanisms in catalytic hydrogenation?

Answer:
The strained bicyclo[4.1.0]heptane system alters hydrogenation pathways:

  • Ring Strain : Facilitates hydrogenolysis of the cyclopropane ring over Pd/C, yielding cyclohexane derivatives .
  • Steric Effects : Hinders approach of catalyst to the ester group, preserving functionality at C3 .

Q. Experimental Design :

  • Deuterium Labeling : Track regioselectivity (e.g., 2H^2H-NMR shows preferential H2_2 addition at C1/C6) .
  • DFT Calculations : Predict transition states for hydrogenation pathways (e.g., activation energy ~25 kcal/mol) .

Basic: What analytical techniques are critical for quantifying impurities in synthesized batches?

Answer:

  • GC-MS : Detects volatile byproducts (e.g., methyl cyclohexene carboxylate) with LOD ≤0.1% .
  • HPLC-PDA : Quantifies non-volatile impurities (e.g., unreacted epoxide) using C18 columns (λ = 210 nm) .
  • Elemental Analysis : Validates purity (>98% C, H, O content) .

Q. Example Data :

ImpurityRetention Time (GC-MS)Concentration (HPLC)
Cyclohexene oxide8.2 min0.5%
Methyl cyclohexanoate10.5 min0.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.